![molecular formula C15H24ClNO2 B5112427 1-{3-[(diethylamino)methyl]-4-ethoxyphenyl}ethanone hydrochloride](/img/structure/B5112427.png)
1-{3-[(diethylamino)methyl]-4-ethoxyphenyl}ethanone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{3-[(diethylamino)methyl]-4-ethoxyphenyl}ethanone hydrochloride, also known as EFLEXYN, is a chemical compound that has been widely used in scientific research. It is a ketone derivative that has been synthesized through various methods and has a unique mechanism of action.
作用机制
1-{3-[(diethylamino)methyl]-4-ethoxyphenyl}ethanone hydrochloride acts as a reversible inhibitor of acetylcholinesterase, an enzyme that breaks down acetylcholine in the synaptic cleft. By inhibiting acetylcholinesterase, this compound increases the concentration of acetylcholine in the synaptic cleft, leading to enhanced cholinergic transmission. This mechanism of action is similar to that of other acetylcholinesterase inhibitors, such as donepezil and galantamine, which are used in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the enhancement of cholinergic transmission, the improvement of cognitive function, and the modulation of neurotransmitter release. It has also been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
1-{3-[(diethylamino)methyl]-4-ethoxyphenyl}ethanone hydrochloride has several advantages for lab experiments. It is a fluorescent probe that can be easily detected and quantified, making it a useful tool for the study of acetylcholine release in the brain. It is also a reversible inhibitor of acetylcholinesterase, making it a useful tool for the study of the cholinergic system. However, it also has some limitations, including its potential toxicity and the need for careful handling and storage.
未来方向
There are several future directions for the study of 1-{3-[(diethylamino)methyl]-4-ethoxyphenyl}ethanone hydrochloride. One direction is the development of new derivatives with improved properties, such as increased selectivity and decreased toxicity. Another direction is the study of its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease. Finally, the study of its mechanism of action and its effects on other neurotransmitter systems could lead to a better understanding of the brain and its functions.
Conclusion
In conclusion, this compound is a ketone derivative that has been widely used in scientific research. It has a unique mechanism of action as a reversible inhibitor of acetylcholinesterase and has been used as a tool for the study of the cholinergic system and its role in various physiological processes. It has several advantages for lab experiments but also has some limitations. There are several future directions for the study of this compound, including the development of new derivatives and the study of its potential therapeutic applications.
合成方法
1-{3-[(diethylamino)methyl]-4-ethoxyphenyl}ethanone hydrochloride can be synthesized through various methods, including the reaction of 4-ethoxybenzaldehyde with diethylamine, followed by the reaction with ethyl chloroacetate and hydrochloric acid. The final product is obtained through recrystallization from ethanol. Other methods include the reaction of 4-ethoxybenzaldehyde with nitroethane and reduction with sodium borohydride, and the reaction of 4-ethoxybenzaldehyde with ethyl cyanoacetate and ammonium acetate.
科学研究应用
1-{3-[(diethylamino)methyl]-4-ethoxyphenyl}ethanone hydrochloride has been widely used in scientific research, particularly in the field of neuroscience. It has been used as a fluorescent probe for the detection of acetylcholine release in the brain. It has also been used as a tool for the study of the cholinergic system and its role in various physiological processes, including learning and memory, attention, and motor function.
属性
IUPAC Name |
1-[3-(diethylaminomethyl)-4-ethoxyphenyl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c1-5-16(6-2)11-14-10-13(12(4)17)8-9-15(14)18-7-3;/h8-10H,5-7,11H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNSZAPEOASQOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1)C(=O)C)OCC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![dimethyl 2-[(butoxycarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5112344.png)
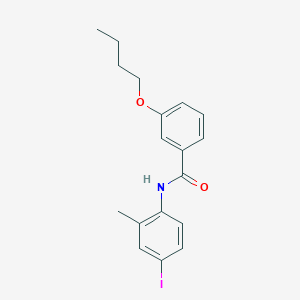
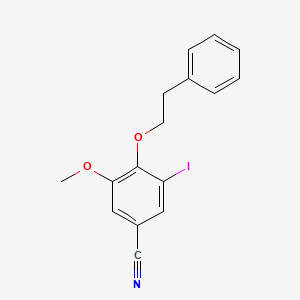
![3-chloro-4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide](/img/structure/B5112376.png)

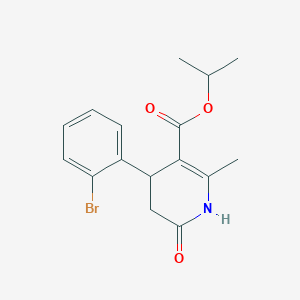
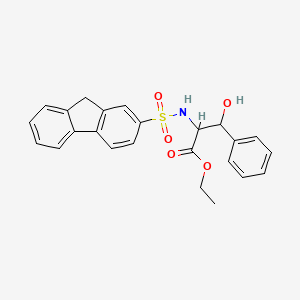
![5-[4-(allyloxy)benzylidene]-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5112402.png)
![3-(2-fluorobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5112407.png)

![N-(sec-butyl)-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5112422.png)
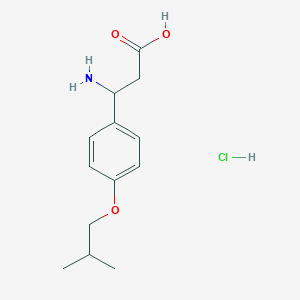
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5112441.png)
![N-(3-ethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B5112449.png)